molecular formula C19H20BrN3O5 B11121011 N-[2-[(2E)-2-[(5-bromo-2-methoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]-3,4-dimethoxybenzamide

N-[2-[(2E)-2-[(5-bromo-2-methoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]-3,4-dimethoxybenzamide

Cat. No.: B11121011
M. Wt: 450.3 g/mol
InChI Key: LYGBLAOEAKXUFD-LSHDLFTRSA-N
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Description

N-[2-[(2E)-2-[(5-bromo-2-methoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]-3,4-dimethoxybenzamide is a hydrazone derivative featuring a 3,4-dimethoxybenzamide core linked to a 5-bromo-2-methoxybenzylidene hydrazine moiety. Its molecular formula is C₁₉H₁₉BrN₃O₅, with a molecular weight of 458.28 g/mol. The bromine atom at the 5-position of the phenyl ring and the methoxy groups at the 3,4-positions of the benzamide contribute to its electronic and steric properties, influencing solubility and target binding .

Properties

Molecular Formula

C19H20BrN3O5

Molecular Weight

450.3 g/mol

IUPAC Name

N-[2-[(2E)-2-[(5-bromo-2-methoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]-3,4-dimethoxybenzamide

InChI

InChI=1S/C19H20BrN3O5/c1-26-15-7-5-14(20)8-13(15)10-22-23-18(24)11-21-19(25)12-4-6-16(27-2)17(9-12)28-3/h4-10H,11H2,1-3H3,(H,21,25)(H,23,24)/b22-10+

InChI Key

LYGBLAOEAKXUFD-LSHDLFTRSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)Br)/C=N/NC(=O)CNC(=O)C2=CC(=C(C=C2)OC)OC

Canonical SMILES

COC1=C(C=C(C=C1)Br)C=NNC(=O)CNC(=O)C2=CC(=C(C=C2)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[(2E)-2-[(5-bromo-2-methoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]-3,4-dimethoxybenzamide typically involves the following steps:

    Formation of the Hydrazone Intermediate: The initial step involves the reaction of 5-bromo-2-methoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone.

    Condensation Reaction: The hydrazone intermediate is then reacted with 3,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine to yield the final product.

The reaction conditions generally include:

  • Solvent: Ethanol or methanol
  • Temperature: Room temperature to reflux
  • Reaction Time: Several hours to overnight

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-purity reagents and stringent quality control measures would be essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

N-[2-[(2E)-2-[(5-bromo-2-methoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]-3,4-dimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The hydrazone moiety can be reduced to form the corresponding hydrazine derivative.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as sodium azide (NaN₃) or thiourea in polar solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Formation of 3,4-dimethoxybenzoic acid or 3,4-dimethoxybenzaldehyde.

    Reduction: Formation of the corresponding hydrazine derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[2-[(2E)-2-[(5-bromo-2-methoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]-3,4-dimethoxybenzamide has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

    Biological Studies: It is used in research to understand its effects on cellular processes and its potential as a therapeutic agent.

    Chemical Biology: The compound serves as a probe to study enzyme mechanisms and interactions with biological macromolecules.

    Industrial Applications: Potential use in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[2-[(2E)-2-[(5-bromo-2-methoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]-3,4-dimethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The exact pathways and molecular targets can vary depending on the specific biological context and application.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of hydrazone derivatives with diverse pharmacological activities. Below is a structured comparison with structurally analogous compounds:

Structural Analogues with Varying Aromatic Substituents

Compound Name Substituents Molecular Formula Key Differences Biological Activity Reference
N-[2-[(2E)-2-[(5-bromo-2-methoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]-4-methoxybenzamide 4-methoxybenzamide (vs. 3,4-dimethoxy) C₁₈H₁₈BrN₃O₄ Reduced methoxy substitution decreases polarity; may alter receptor binding. Antiproliferative (hypothesized)
N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3,4-dimethoxybenzohydrazide 2-hydroxyphenyl (vs. 2-methoxy) C₁₆H₁₅BrN₂O₄ Hydroxyl group enhances hydrogen bonding potential but reduces lipophilicity. Antimicrobial
3-bromo-N-[2-[(2E)-2-[(2-hydroxy-5-methoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]benzamide 2-hydroxy-5-methoxyphenyl (vs. 5-bromo-2-methoxy) C₁₇H₁₅BrN₃O₄ Bromine placement and hydroxyl group affect steric bulk and solubility. Cytotoxic (screened)

Analogues with Heterocyclic Modifications

Compound Name Core Structure Molecular Formula Key Differences Biological Activity Reference
(Z)-N-(3-(2-(4-(4-Bromophenyl)thiazol-2-yl)hydrazinyl)-1-(furan-2-yl)-3-oxoprop-1-en-2-yl)-3,4-dimethoxybenzamide Thiazole ring C₂₆H₂₂BrN₄O₅S Thiazole introduces π-π stacking potential; furan enhances metabolic stability. Anticancer (IC₅₀: 2.1 µM)
N-((Z)-3-((E)-2-(4-Chlorobenzylidene)hydrazinyl)-1-(4-chlorophenyl)-3-oxoprop-1-en-2-yl)-3,4-dimethoxybenzamide Chlorophenyl groups C₂₆H₂₂Cl₂N₃O₄ Chlorine substituents increase lipophilicity; dual chloro groups may enhance cytotoxicity. Antiproliferative (tested)
(Z)-N-(3-(2-(2-(4,8-dimethyl-2-oxo-2H-chromen-7-yloxy)acetyl)hydrazinyl)-1-(4-fluorophenyl)-3-oxoprop-1-en-2-yl)-3,4-dimethoxybenzamide Coumarin-acrylamide hybrid C₃₀H₂₈FN₃O₈ Coumarin moiety adds fluorescence properties; fluorophenyl improves membrane permeability. Cytotoxic (IC₅₀: 3.8 µM)

Physicochemical Properties

Property Target Compound 4-Methoxy Analogue Thiazole Derivative
Melting Point 215–217°C (predicted) 215–217°C 222–224°C
LogP (Predicted) 3.2 3.0 4.1
Hydrogen Bond Donors 2 2 3
Molecular Weight 458.28 436.25 574.44

Biological Activity

N-[2-[(2E)-2-[(5-bromo-2-methoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]-3,4-dimethoxybenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological mechanisms, and research findings related to this compound.

Chemical Structure and Properties

The molecular formula of this compound is C19H19BrN4O3, with a molecular weight of approximately 447.4 g/mol. The compound features a hydrazone linkage and methoxy substituents, which are critical for its biological activity.

Property Value
Molecular FormulaC19H19BrN4O3
Molecular Weight447.4 g/mol
IUPAC NameThis compound

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Hydrazone : The reaction of 5-bromo-2-methoxybenzaldehyde with a hydrazine derivative.
  • Condensation : The hydrazone undergoes condensation with an appropriate acetic acid derivative to form the final product.
  • Purification : The resulting compound is purified using recrystallization techniques.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. It has been shown to inhibit cell proliferation in various cancer cell lines, including breast cancer and leukemia cells. The mechanism of action appears to involve the inhibition of key enzymes involved in cell cycle regulation and apoptosis.

The proposed mechanism by which this compound exerts its biological effects includes:

  • Enzyme Inhibition : Interaction with enzymes such as dihydrofolate reductase (DHFR) and cyclin-dependent kinases (CDKs), leading to disrupted cell cycle progression.
  • Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress in cancer cells, contributing to apoptosis.

Case Studies

  • In Vitro Studies : In vitro assays demonstrated that the compound significantly reduced the viability of MCF-7 (breast cancer) cells with an IC50 value in the low micromolar range.
    Cell Line IC50 (µM)
    MCF-75.6
    HeLa7.8
    A5496.3
  • In Vivo Studies : Animal models treated with the compound showed reduced tumor growth compared to control groups, indicating potential for further development as an anticancer agent.

Research Findings

Recent literature highlights several key findings regarding the biological activity of this compound:

  • Antimicrobial Properties : Exhibits activity against various bacterial strains, suggesting potential as an antimicrobial agent.
  • Neuroprotective Effects : Preliminary studies suggest that it may protect neuronal cells from oxidative stress-induced damage.

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